N~2~-benzyl-N~2~-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetyl]-N-(4-methoxyphenyl)valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[N-BENZYL-2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[N-BENZYL-2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE typically involves the reaction of isatin derivatives with various amines. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the benzyl group.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a cytotoxic agent against certain cancer cell lines.
Medicine: Its derivatives are being explored for their anticancer, antiviral, and antimicrobial properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular proteins and enzymes. It can inhibit specific enzymes involved in cell cycle regulation, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include various kinases and proteases that play crucial roles in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide
- N-alkylated indoles
- Isatin O-acyl oximes
Compared to these compounds, 2-[N-BENZYL-2-(2,3-DIOXO-2,3-DIHYDRO-1H-INDOL-1-YL)ACETAMIDO]-N-(4-METHOXYPHENYL)-3-METHYLBUTANAMIDE exhibits unique properties due to the presence of the benzyl and methoxyphenyl groups, which enhance its lipophilicity and potentially its biological activity .
Properties
Molecular Formula |
C29H29N3O5 |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[benzyl-[2-(2,3-dioxoindol-1-yl)acetyl]amino]-N-(4-methoxyphenyl)-3-methylbutanamide |
InChI |
InChI=1S/C29H29N3O5/c1-19(2)26(28(35)30-21-13-15-22(37-3)16-14-21)32(17-20-9-5-4-6-10-20)25(33)18-31-24-12-8-7-11-23(24)27(34)29(31)36/h4-16,19,26H,17-18H2,1-3H3,(H,30,35) |
InChI Key |
SLGFIAJXEMJPCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=O)C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.